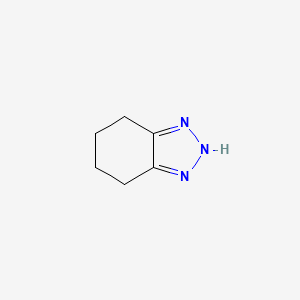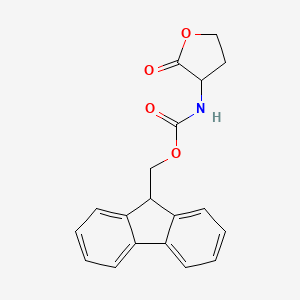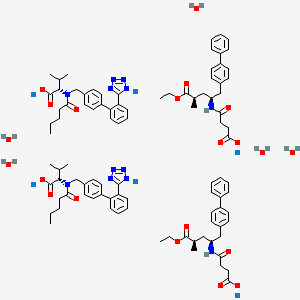
sodium;2-(hydroxymethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(hydroxymethyl)butanoate, also known as Sodium HMB, is a chemical compound with the molecular formula C5H9NaO3 and a molecular weight of 140.11 g/mol. This compound has garnered interest in various fields of research and industry due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 2-(hydroxymethyl)butanoate can be synthesized through the esterification of 2-(hydroxymethyl)butanoic acid with sodium hydroxide. The reaction typically involves heating the acid with sodium hydroxide in the presence of an acid catalyst, such as concentrated sulfuric acid . The esterification reaction is both slow and reversible, requiring careful control of reaction conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of sodium 2-(hydroxymethyl)butanoate may involve large-scale esterification processes. These processes often utilize continuous reactors to maintain optimal reaction conditions and maximize product yield. The use of excess reactants and efficient separation techniques, such as distillation, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(hydroxymethyl)butanoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: The ester bond in sodium 2-(hydroxymethyl)butanoate can be hydrolyzed in the presence of an acid or base. .
Oxidation: The hydroxymethyl group in sodium 2-(hydroxymethyl)butanoate can be oxidized to form a carboxyl group, resulting in the formation of 2-(carboxymethyl)butanoic acid.
Substitution: The ester group in sodium 2-(hydroxymethyl)butanoate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis requires sodium hydroxide or potassium hydroxide
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Aplicaciones Científicas De Investigación
Sodium 2-(hydroxymethyl)butanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and other carboxylic acid derivatives.
Biology: Sodium 2-(hydroxymethyl)butanoate is studied for its potential biological activities, including its role as a metabolic intermediate in various biochemical pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of sodium 2-(hydroxymethyl)butanoate, including its use as a drug delivery agent and its effects on cellular metabolism.
Industry: The compound is used in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-(hydroxymethyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 2-(hydroxymethyl)butanoic acid, which can then participate in various biochemical reactions. The hydroxymethyl group can be oxidized to form a carboxyl group, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Sodium 2-(hydroxymethyl)butanoate can be compared with other similar compounds, such as:
Sodium butanoate: Sodium butanoate is a simple carboxylate salt with a similar structure but lacks the hydroxymethyl group.
Sodium 2-oxobutyrate: Sodium 2-oxobutyrate contains a keto group instead of a hydroxymethyl group, leading to different chemical behavior and applications.
Sodium 3-hydroxybutyrate: Sodium 3-hydroxybutyrate has a hydroxyl group on the third carbon atom, which affects its metabolic pathways and biological activities.
The presence of the hydroxymethyl group in sodium 2-(hydroxymethyl)butanoate makes it unique and imparts specific chemical and biological properties that distinguish it from these similar compounds.
Propiedades
IUPAC Name |
sodium;2-(hydroxymethyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKUIPBJLOSXAS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CO)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B8035915.png)
![1'-(2-methoxyethyl)-4,5-dihydro-3{H}-spiro[1,4-benzoxazepine-2,4'-piperidine]](/img/structure/B8035917.png)


![10-Fluoro-16-(4-fluorophenyl)-5,15-dioxo-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035947.png)


![2-(3-Methoxybenzoyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B8035976.png)



